5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC17242819
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O2/c1-5-2-3-6-7(10-5)4-8(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
| Standard InChI Key | PCFHIWDVHXJKFL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)NC(=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound’s backbone consists of a pyrrole ring fused to a pyridine ring at the [3,2-b] positions. The carboxylic acid group at position 2 introduces acidity (), while the methyl group at position 5 enhances lipophilicity (), impacting membrane permeability and metabolic stability. Key structural features include:
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Fused Bicyclic System: Enhances aromatic stability and planar geometry, favoring π-π stacking interactions.
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Carboxylic Acid: Facilitates hydrogen bonding and salt formation, critical for solubility and target binding.
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Methyl Group: Electron-donating nature alters electron density across the ring, influencing reactivity and regioselectivity in substitution reactions .
Table 1: Molecular Properties of 5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
| Canonical SMILES | CC1=NC2=C(C=C1)NC(=C2)C(=O)O |
| Key Functional Groups | Carboxylic acid, methyl, pyrrolopyridine |
Synthesis and Production Methods
Synthetic Routes
While explicit protocols for this compound are scarce, analogous pyrrolopyridine syntheses typically involve:
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Cyclization Strategies:
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Functionalization Steps:
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Methylation: Electrophilic substitution using methyl halides under Friedel-Crafts conditions.
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Carboxylation: Carbon dioxide insertion via Kolbe-Schmitt reaction or oxidation of methyl esters.
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Table 2: Comparative Yields for Pyrrolopyridine Derivatives
| Compound | Synthetic Yield (%) | Key Reaction Step |
|---|---|---|
| 5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 65–78 | Ester hydrolysis |
| 5-Chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 71 | Chlorination post-cyclization |
Biological Activities and Mechanistic Insights
Mechanism of Action
The carboxylic acid group chelates ATP-binding site residues in kinases, while the methyl group stabilizes hydrophobic interactions. For example, in FGFR inhibition:
This dual interaction competitively blocks ATP binding, halting phosphorylation cascades .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The methyl group’s metabolic stability makes this compound a scaffold for prolonged half-life inhibitors.
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Prodrug Development: Ester derivatives (e.g., methyl esters) enhance oral bioavailability, later hydrolyzed in vivo .
Material Science
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Coordination Polymers: Carboxylic acid groups bind metal ions, forming porous frameworks for gas storage.
Comparison with Structural Analogs
Table 3: Structural and Functional Comparison of Pyrrolopyridine Derivatives
| Compound | Substituent | Log P | Key Application |
|---|---|---|---|
| 5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | Methyl, COOH | 1.2 | Kinase inhibition |
| 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | Chlorine, COOH | 1.8 | Antimicrobial agents |
| 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid | COOH (position 5) | 0.9 | Fluorescent probes |
Key observations:
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